5-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide
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Overview
Description
5-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromine atom, a methoxy-benzyloxy group, and a dimethyl-benzenesulfonamide moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Bromination: Introduction of the bromine atom into the aromatic ring.
Methoxy-benzyloxy Group Addition: This step involves the protection of the hydroxyl group using a methoxy-benzyl group.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Hydrolysis: The methoxy-benzyloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted derivatives, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile
- 5-Bromo-2-(4-methoxy-benzyloxy)-phenylamine
- 5-Bromo-2-(4-methoxy-benzyloxy)-pyridine
Uniqueness
5-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-[(4-methoxyphenyl)methoxy]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4S/c1-18(2)23(19,20)16-10-13(17)6-9-15(16)22-11-12-4-7-14(21-3)8-5-12/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQPHVYNYGVARK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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